4-Hydroxybenzoyl bromide
Description
Structure
3D Structure
Properties
CAS No. |
151093-38-8 |
|---|---|
Molecular Formula |
C7H5BrO2 |
Molecular Weight |
201.019 |
IUPAC Name |
4-hydroxybenzoyl bromide |
InChI |
InChI=1S/C7H5BrO2/c8-7(10)5-1-3-6(9)4-2-5/h1-4,9H |
InChI Key |
FQJOKAMQHUDVGG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)Br)O |
Synonyms |
Benzoyl bromide, 4-hydroxy- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 4 Hydroxybenzoyl Bromide
Direct Halogenation Approaches to Aromatic Aldehydes and Carboxylic Acids
Direct conversion of carboxylic acids to their corresponding acyl halides is a fundamental transformation in organic synthesis. However, the presence of the electron-donating hydroxyl group on the aromatic ring in precursors to 4-hydroxybenzoyl bromide introduces specific challenges and necessitates nuanced approaches.
The direct conversion of 4-hydroxybenzoic acid to this compound is complicated by the reactivity of the aromatic ring. The hydroxyl group is a strong activating group, making the ring susceptible to electrophilic substitution.
Studies on the electrophilic bromination of hydroxybenzoic acids show that the reaction of 4-hydroxybenzoic acid with bromine in acetic acid leads to the substitution of hydrogen atoms on the aromatic ring. morressier.com The reaction with excess bromine can even result in decarboxylation and the formation of 2,4,6-tribromophenol. doubtnut.com One investigation into the bromination of various aromatic compounds found that p-hydroxybenzoic acid undergoes full bromination to yield pentabromophenol. jcsp.org.pk
Therefore, to achieve the desired conversion of the carboxylic acid moiety to an acyl bromide without affecting the ring or the hydroxyl group, specific reagents that target the carboxylic acid are necessary. The standard method involves using a brominating agent such as thionyl bromide (SOBr₂) or phosphorus tribromide (PBr₃). These reagents are analogous to the chlorinating agents (thionyl chloride, phosphorus pentachloride) used to synthesize 4-hydroxybenzoyl chloride from 4-hydroxybenzoic acid. The synthesis of 3-bromo-benzoyl bromide from 3-bromo-benzoic acid is successfully achieved by refluxing with PBr₃ in an anhydrous solvent like diethyl ether, a method that could be adapted for the 4-hydroxy analog.
An alternative direct approach is the conversion of the more readily available 4-hydroxybenzoyl chloride to its bromide counterpart. This halide exchange reaction is a known strategy for acyl halide synthesis. For instance, benzoyl chloride can be effectively converted to benzoyl iodide by reacting it with sodium iodide. acs.org A similar principle can be applied for the synthesis of this compound from 4-hydroxybenzoyl chloride, likely using a bromide salt.
The precursor, 4-hydroxybenzoyl chloride, is synthesized by reacting 4-hydroxybenzoic acid with a chlorinating agent like thionyl chloride. google.comgoogle.com The reaction is often carried out in a solvent such as benzene (B151609) with a co-solvent like N,N-dimethylformamide (DMF) to facilitate the reaction, yielding a high-purity product. google.com
| Precursor | Reagent | Product | Reference |
| 4-Hydroxybenzoic Acid | Thionyl Chloride (SOCl₂) | 4-Hydroxybenzoyl chloride | google.comgoogle.com |
| Benzoyl chloride | Sodium Iodide (NaI) | Benzoyl iodide | acs.org |
Bromination of 4-Hydroxybenzoic Acid Analogs
Alternative Synthetic Routes to Benzoyl Bromide Derivatives
Exploring alternative pathways and the synthesis of structural isomers provides a broader understanding of the chemistry of substituted benzoyl bromides.
The bromination of phenolic benzyl (B1604629) alcohols leads to the formation of hydroxybenzyl bromides, which are structural isomers of hydroxybenzoyl bromides. For example, the synthesis of 4-(bromomethyl)phenol (B1630418) (also known as 4-hydroxybenzyl bromide) can be achieved from p-hydroxybenzyl alcohol. One documented method involves bubbling dried bromine gas through a solution of p-hydroxybenzyl alcohol in benzene while cooling with ice water.
Another synthetic route involves a two-step process starting from 4-hydroxybenzaldehyde (B117250). The aldehyde is first reduced to 4-hydroxybenzyl alcohol using a reducing agent like sodium borohydride, and the resulting alcohol is then treated with phosphorus tribromide to yield 4-(bromomethyl)phenol. chemicalbook.com
It is crucial to note that these methods produce 4-hydroxybenzyl bromide, where the bromine is attached to the methyl group, not the carbonyl carbon as in this compound.
The synthesis of ortho- and meta-substituted hydroxybenzoyl bromides involves strategies that must account for the different electronic and steric environments.
Meta-Substituted: The synthesis of 3-hydroxybenzoyl bromide can be approached similarly to the para-isomer, potentially by reacting 3-hydroxybenzoic acid with a reagent like thionyl bromide. vulcanchem.com For comparison, the synthesis of 3-bromo-benzoyl bromide from 3-bromo-benzoic acid is well-documented. It involves refluxing the acid with phosphorus tribromide (PBr₃) in an anhydrous ether solvent, achieving yields of 85-90%. This highlights a robust method for converting a substituted benzoic acid to its acyl bromide when ring activation is not a competing factor.
Ortho-Substituted: The synthesis of 2-hydroxybenzoyl bromide is more challenging due to potential intramolecular interactions (e.g., hydrogen bonding) between the adjacent hydroxyl and carboxylic acid groups. Studies on the kinetics of bromination of o-hydroxy benzoic acid (salicylic acid) have been conducted, though these often focus on electrophilic ring substitution. morressier.comresearchgate.net The synthesis of ortho-substituted benzyl bromides, such as o-acetoxybenzyl bromide, has been studied, indicating that these compounds can undergo oxidative rearrangement reactions. capes.gov.br The direct conversion to an acyl bromide would require careful selection of reagents to avoid side reactions involving the phenolic hydroxyl group, possibly necessitating a protection-deprotection strategy.
The table below compares synthetic strategies for different substituted benzoyl bromides.
| Compound | Precursor | Reagent/Method | Key Challenges/Considerations | Reference |
| 3-Bromo-benzoyl bromide | 3-Bromo-benzoic acid | PBr₃ in diethyl ether | Standard conversion, avoids ring reactivity. | |
| 3-Hydroxybenzoyl bromide | 3-Hydroxybenzoic acid | Thionyl bromide (proposed) | Selective bromination of the acid over the phenol (B47542) group. | vulcanchem.com |
| Ortho-substituted benzyl bromides | o-Acetoxy- and o-benzoyloxy-benzyl bromides | N/A (rearrangement studies) | Prone to oxidative rearrangement. | capes.gov.br |
| Ortho-substituted benzylic boronic esters | ortho-Lithiated benzylamines and boronic esters | 1,2-metalate rearrangement/1,3-borotropic shift | Complex, multi-step synthesis for specific derivatives. | acs.org |
Bromination of Phenolic Benzyl Alcohols (e.g., 4-(Bromomethyl)phenol)
Optimization of Reaction Conditions for Synthesis
Optimizing the synthesis of hydroxybenzoyl bromides is critical for maximizing yield and purity while minimizing side reactions. Key parameters include the choice of solvent, temperature, and stoichiometry.
For analogous reactions, such as the synthesis of 4-hydroxybenzoyl chloride, specific conditions have been optimized. The use of benzene as a solvent and N,N-dimethylformamide (DMF) as a co-solvent or catalyst is reported to be effective. google.com The reaction temperature is typically controlled in the range of 30–65°C. google.comgoogle.com
In the synthesis of 3-bromo-benzoyl bromide, using an excess of PBr₃ (1.2–1.5 equivalents) helps ensure the complete conversion of the carboxylic acid. The choice of an anhydrous ether solvent like THF can improve reaction homogeneity. For reactions involving Lewis acid catalysts like FeBr₃ in electrophilic bromination, maintaining a low temperature (0–25°C) is crucial to prevent side reactions such as dibromination.
These examples underscore the importance of careful control over reaction parameters to selectively target the desired functional group transformation while preserving the integrity of other sensitive groups within the molecule.
Solvent Effects on Bromination Reactions
The precursor for this compound is typically 4-hydroxybenzoic acid. The bromination of this precursor is a critical step, and the choice of solvent significantly influences the reaction's outcome. This process generally refers to electrophilic aromatic substitution on the benzene ring, a common consideration in the chemistry of its precursors.
The solvent's polarity, proticity, and ability to stabilize intermediates are determining factors in the efficiency and selectivity of bromination.
Aqueous Solvents: In aqueous solutions, the bromination of phenols and their derivatives is often rapid. For 4-hydroxybenzoic acid, the reaction rate and mechanism are highly dependent on the pH of the medium. The phenolic hydroxyl group can deprotonate to form the phenoxide anion, which is a highly activated species for electrophilic aromatic substitution. However, brominative decarboxylation can also occur as a competing reaction pathway. annualreviews.org Studies on similar molecules like o-hydroxy benzoic acid in aqueous solutions show that the reaction kinetics can be complex, with the potential for the formation of various mono- and di-bromo derivatives. arabjchem.orgcore.ac.uk
Acetic Acid: Glacial acetic acid is a frequently used solvent for the bromination of aromatic compounds. asm.org It provides a polar medium that can solubilize both the aromatic substrate and molecular bromine. Unlike in water, the carboxylic acid and phenolic hydroxyl groups of 4-hydroxybenzoic acid are less dissociated in acetic acid, leading to a less activated ring and generally more controllable reaction rates. researchgate.net The bromination of 4-hydroxybenzoic acid precursors in acetic acid, sometimes with an iron(III) bromide catalyst, has been used to achieve bromination at the 3-position.
Aprotic Solvents: Non-polar, aprotic solvents such as carbon tetrachloride have also been employed for the bromination of related phenolic compounds. asm.org In these solvents, the reaction is typically slower and often requires a catalyst or initiator, as the solvent does little to stabilize the polar intermediates of electrophilic aromatic substitution.
Table 1: Effects of Different Solvents on the Bromination of 4-Hydroxybenzoic Acid Precursors
| Solvent | Typical Conditions | Observed Effects & Findings | Citation |
|---|---|---|---|
| Water | Aqueous solution, pH dependent | Reaction proceeds via the highly activated phenoxide anion. Rate is rapid but can lead to multiple brominations and potential decarboxylation. | annualreviews.orgarabjchem.org |
| Acetic Acid | Molecular bromine, often with a catalyst (e.g., FeBr₃, Pyridine) | More controlled reaction compared to water due to lower dissociation of the hydroxyl group. Allows for selective monobromination of the aromatic ring. | asm.orgresearchgate.net |
| Carbon Tetrachloride | Molecular bromine, often requires catalyst or initiation | Reaction is generally slower; the non-polar solvent does not significantly stabilize polar intermediates. | asm.org |
Role of Catalysts and Additives in Halide Exchange
The conversion of a carboxylic acid to an acyl bromide can be achieved through various reagents, but an alternative strategy involves a halide exchange reaction, typically converting a more readily available acyl chloride precursor, such as 4-hydroxybenzoyl chloride, into the desired this compound. This transformation is often facilitated by catalysts and additives that promote the nucleophilic substitution of the halide at the carbonyl carbon.
Phase-transfer catalysis (PTC) is a particularly effective technique for this purpose. scribd.com It facilitates the reaction between reactants located in different immiscible phases (e.g., a solid or aqueous phase containing a bromide salt and an organic phase containing the acyl chloride). scribd.com
Phase-Transfer Catalysts: The catalyst's primary role is to transport the bromide anion (Br⁻) from the aqueous/solid phase into the organic phase where the reaction occurs. scribd.com
Quaternary 'Onium' Salts: Salts such as tetrabutylammonium (B224687) bromide (TBAB) and benzyl triethylammonium (B8662869) chloride are common and effective phase-transfer catalysts. scribd.comacs.org The lipophilic cation forms an ion pair with the bromide anion, rendering it soluble in the organic solvent, thereby increasing its reactivity towards the acyl chloride. scribd.com
Polyethylene Glycols (PEGs): PEGs, such as PEG-400, can also serve as phase-transfer catalysts. They function by complexing the metal cation of the bromide salt (e.g., K⁺ from KBr), which enhances the nucleophilicity of the accompanying bromide anion. tandfonline.com
Additives:
Co-solvents (e.g., DMF): In the synthesis of the precursor 4-hydroxybenzoyl chloride from 4-hydroxybenzoic acid, N,N-dimethylformamide (DMF) is often used as an additive or co-solvent along with thionyl chloride. google.com DMF can form a Vilsmeier-Haack type reagent with the chlorinating agent, which is a more potent acylating agent and facilitates the reaction. A similar catalytic role can be inferred for the synthesis of acyl bromides.
Bromide Ion Source: An alkali metal bromide, such as sodium bromide or potassium bromide, serves as the source of the nucleophile for the exchange reaction. In some cases involving heterogeneous solid-liquid systems, the reactivity can be enhanced by eliminating the aqueous phase, which can hydrate (B1144303) the anion and reduce its nucleophilicity. psu.edu
The reaction is typically performed in a two-phase system, consisting of water and an inert organic solvent like dichloromethane (B109758) or chlorobenzene, under mild conditions. acs.orggoogle.com
Table 2: Catalysts and Additives for Halide Exchange in Benzoyl Halide Synthesis
| Catalyst/Additive | Type | Role in Halide Exchange | Citation |
|---|---|---|---|
| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt (PTC) | Forms a lipophilic ion pair with Br⁻, transporting it into the organic phase to react with the acyl chloride. | acs.orgtandfonline.com |
| Benzyl Triethylammonium Chloride | Quaternary Ammonium Salt (PTC) | Functions similarly to TBAB, facilitating inter-phase transport of the bromide nucleophile. | scribd.comacs.org |
| Polyethylene Glycol (PEG-400) | Polyether (PTC) | Complexes with the alkali metal cation (e.g., K⁺) of the bromide salt, increasing the reactivity of the "naked" bromide anion. | tandfonline.com |
| N,N-Dimethylformamide (DMF) | Additive/Co-solvent | Acts as a catalyst in the formation of the acyl halide precursor from the carboxylic acid. | google.com |
| Potassium Bromide / Sodium Bromide | Additive (Reagent) | Serves as the inorganic source of the bromide anion for the nucleophilic substitution reaction. | psu.edu |
Reactivity and Mechanistic Investigations of 4 Hydroxybenzoyl Bromide
Nucleophilic Acyl Substitution Reactions
The carbonyl carbon of the acyl bromide group in 4-hydroxybenzoyl bromide is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. These reactions proceed via the classic nucleophilic acyl substitution mechanism, which typically involves the formation of a tetrahedral intermediate followed by the expulsion of the bromide ion, a good leaving group. masterorganicchemistry.comkhanacademy.org The presence of the para-hydroxyl group can influence the reactivity of the acyl bromide, though the group itself may require protection in certain reaction conditions to prevent unwanted side reactions.
Kinetics and Thermodynamics of Esterification Pathways
Esterification of this compound is achieved through its reaction with alcohols. This process is a prime example of nucleophilic acyl substitution, where the alcohol acts as the nucleophile. The reaction begins with the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl bromide. This leads to a tetrahedral intermediate. The carbonyl double bond is then reformed by the elimination of the bromide ion. masterorganicchemistry.com
The kinetics of this reaction are generally fast due to the high reactivity of the acyl bromide functional group. The rate is influenced by the nucleophilicity of the alcohol and the polarity of the solvent. The reaction is typically thermodynamically favorable, driven by the formation of a stable ester and the release of a stable bromide anion. In some cases, a non-nucleophilic base, such as pyridine, is used to scavenge the hydrogen bromide (HBr) byproduct that is formed.
Table 1: Summary of Esterification of this compound
| Reactant | Nucleophile | Product | Mechanism | Key Considerations |
|---|
Amidation Reactions and Amide Bond Formation
The formation of amides from this compound occurs when it reacts with primary or secondary amines. The mechanism is analogous to esterification, involving the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon. masterorganicchemistry.com This reaction is fundamental in the synthesis of various compounds, including those with potential biological activity. google.com
The reaction typically requires two equivalents of the amine. The first equivalent acts as the nucleophile, while the second functions as a base to neutralize the HBr generated during the reaction. Alternatively, a non-nucleophilic base can be used. The resulting N-substituted-4-hydroxybenzamides are stable compounds, and the formation of the amide bond is a strong thermodynamic driving force for the reaction.
Table 2: Amidation Reaction of this compound
| Reactant | Nucleophile | Product | Mechanism | Stoichiometry |
|---|
Reactions with Carbon Nucleophiles (e.g., Grignard, Organolithium Reagents)
The reaction of this compound with strong carbon nucleophiles like Grignard (RMgX) and organolithium (RLi) reagents is complex due to the presence of two reactive sites: the acidic phenolic proton and the electrophilic carbonyl carbon. organicchemistrytutor.comlibretexts.org
Acid-Base Reaction : Grignard and organolithium reagents are very strong bases and will first react with the acidic hydroxyl group in a rapid acid-base reaction to form a phenoxide. organicchemistrytutor.comchemguide.co.uk This consumes one equivalent of the organometallic reagent.
Nucleophilic Acyl Substitution : A second equivalent of the organometallic reagent can then act as a nucleophile, attacking the carbonyl carbon. This substitution reaction displaces the bromide ion and forms a ketone intermediate. youtube.com
Nucleophilic Addition : This newly formed ketone is also reactive towards the organometallic reagent. A third equivalent of the reagent can attack the ketone's carbonyl carbon in a nucleophilic addition reaction. libretexts.org After an aqueous workup, this step yields a tertiary alcohol where two of the alkyl/aryl groups have come from the organometallic reagent.
Controlling the reaction to stop at the ketone stage can be difficult with these highly reactive nucleophiles. wikipedia.org
Table 3: Reaction with Organometallic Reagents
| Reagent Type | Equivalents Needed | Initial Product (Intermediate) | Final Product (after workup) | Notes |
|---|---|---|---|---|
| Grignard (RMgX) | 1 | Magnesium phenoxide salt | This compound (unreacted carbonyl) | Acid-base reaction occurs first. chemguide.co.uk |
| Grignard (RMgX) | 2+ | Ketone | Tertiary Alcohol | The ketone intermediate is readily attacked by excess Grignard reagent to yield a tertiary alcohol. libretexts.orgyoutube.com |
| Organolithium (RLi) | 1 | Lithium phenoxide salt | This compound (unreacted carbonyl) | Organolithiums are extremely strong bases. organicchemistrytutor.com |
Electrophilic Aromatic Substitution on the Phenolic Ring
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.combyjus.com The regiochemical outcome of this reaction is determined by the combined electronic effects of the hydroxyl (-OH) and the acyl bromide (-COBr) substituents.
Direct Functionalization at Ortho/Meta Positions to the Hydroxyl Group
The directing effects of the two substituents on the aromatic ring are in opposition:
Hydroxyl (-OH) Group : This is a powerful activating group and an ortho, para-director. masterorganicchemistry.com It increases the electron density of the ring, particularly at the ortho and para positions, through resonance donation of a lone pair of electrons.
Acyl Bromide (-COBr) Group : This is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. youtube.com
In cases of competing directing effects, the strongly activating hydroxyl group dominates the deactivating acyl bromide group. Since the para position is already substituted, incoming electrophiles are directed to the positions ortho to the hydroxyl group (i.e., positions 3 and 5). libretexts.org Therefore, direct functionalization occurs primarily at these ortho positions.
Regioselectivity and Steric Hindrance Effects
The high regioselectivity for substitution at the ortho positions (3 and 5) is a direct consequence of the stability of the reaction intermediate, known as the arenium ion or sigma complex. nih.gov When an electrophile attacks at the ortho position, one of the resonance structures of the resulting arenium ion allows the positive charge to be delocalized onto the oxygen atom of the hydroxyl group. youtube.comlibretexts.org This creates a particularly stable resonance contributor and lowers the activation energy for the ortho-attack pathway. Attack at the meta position does not allow for this type of stabilization.
While both ortho positions are electronically activated, steric hindrance could potentially influence the ratio of products if a bulky electrophile is used. The acyl bromide group is larger than a hydrogen atom and may sterically hinder the approach of a large electrophile to the adjacent position. However, for many common electrophiles, the electronic activation by the hydroxyl group is the predominant factor, leading to a mixture of 3- and 5-substituted products. psu.edu
Table 4: Directing Effects in Electrophilic Aromatic Substitution of this compound
| Substituent | Type | Directing Effect | Influence on Reactivity | Resulting Regiochemistry |
|---|---|---|---|---|
| Hydroxyl (-OH) | Activating | ortho, para | Increases ring electron density, enhances reaction rate. masterorganicchemistry.com | Directs electrophiles to positions 3 and 5. |
Friedel-Crafts Acylation Reactions
The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. libretexts.org For this compound, this reactivity is centered on its acyl bromide functional group, which can act as the electrophile. However, the presence of the phenolic hydroxyl group introduces significant complexity, as it can react with the Lewis acid catalyst typically required for the acylation. This necessitates careful consideration of reaction conditions and often involves the use of protective groups.
Intermolecular Acylations with Aromatic Substrates
In an intermolecular Friedel-Crafts acylation, this compound (or a protected precursor) reacts with a separate aromatic compound to form a diaryl ketone. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl bromide and generate a highly electrophilic acylium ion. libretexts.org
The primary challenge is the acidic proton of the phenolic hydroxyl group, which can complex with or be deprotonated by the Lewis acid. This deactivates the catalyst and can prevent the reaction. Therefore, the hydroxyl group is often protected prior to the acylation reaction. For instance, converting the hydroxyl to a methoxy (B1213986) group allows for successful acylation. The subsequent dealkylation of the resulting 1,4-bis(4-methoxybenzoyl)benzene with reagents like HBr can yield the desired hydroxylated product, 1,4-bis(4-hydroxybenzoyl)benzene. google.comgoogle.com
Research has demonstrated the viability of similar acylations using various halo-substituted benzoyl compounds. For example, 1,4-bis(4-chlorobenzoyl)-benzene can be converted to 1,4-bis(4-hydroxybenzoyl)benzene via nucleophilic substitution with sodium hydroxide (B78521), showcasing a pathway to hydroxylated diaryl ketones. google.comgoogle.com Friedel-Crafts acylation provides a direct route to these important monomers, which are precursors for industrial plastics like polyether ketones. google.comchemicalbull.com
Table 1: Examples of Intermolecular Acylation and Related Reactions
| Starting Material | Reagents/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Diphenyl terephthalate | Fries Rearrangement | 1,4-bis(4-hydroxybenzoyl)benzene | N/A | google.comgoogle.com |
| 1,4-bis(4-methoxybenzoyl)benzene | HBr (Dealkylation) | 1,4-bis(4-hydroxybenzoyl)benzene | N/A | google.comgoogle.com |
| 1,4-bis(4-chlorobenzoyl)benzene | NaOH, water, copper salt | 1,4-bis(4-hydroxybenzoyl)benzene | N/A | google.comgoogle.com |
| 1,4-bis(4-fluorobenzoyl)benzene | NaOH, water, chlorobenzene | 1,4-bis(4-hydroxybenzoyl)benzene | 98.0% | google.com |
Intramolecular Cyclization Pathways
Intramolecular Friedel-Crafts acylation occurs when the aromatic ring and the acyl halide are part of the same molecule, leading to the formation of a new ring. This is a powerful strategy for constructing polycyclic and heterocyclic systems. masterorganicchemistry.com The reaction is most effective in forming five- and six-membered rings. masterorganicchemistry.com
For a derivative of this compound to undergo such a reaction, the compound must possess a tethered aromatic ring. The cyclization is typically promoted by a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, which facilitates the formation of the electrophilic acylium ion that then attacks the intramolecular aromatic ring. masterorganicchemistry.com
Studies on related systems, such as aromatics with Meldrum's acid derivatives, show that these intramolecular acylations can be catalyzed by various metal trifluoromethanesulfonates under mild conditions, leading to polysubstituted 1-indanones. acs.org The efficiency of these cyclizations depends on factors like the length of the tether connecting the two functional groups and the nature of the substituents on the aromatic ring. masterorganicchemistry.com For example, intramolecular Friedel-Crafts reactions are employed to synthesize fluorenone derivatives and other polycyclic aromatic hydrocarbons. acs.orgrsc.org
Derivatization Strategies via the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound is a key site for chemical modification, enabling the synthesis of a diverse range of derivatives. These reactions typically involve alkylation, arylation, or acylation of the oxygen atom.
Alkylation and Arylation Reactions
Alkylation of the phenolic hydroxyl group converts it into an ether. This is commonly achieved through the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (like sodium hydride or potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then reacts with an alkyl halide (e.g., benzyl (B1604629) bromide or methyl iodide) via an SN2 mechanism. mdpi.com Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can be employed to improve the efficiency of these reactions, particularly in two-phase systems.
Arylation, the attachment of an aryl group to the phenolic oxygen, is more complex. While classical methods exist, modern approaches often rely on transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed α-arylation of carbonyl compounds has become a significant tool in organic synthesis. researchgate.net Similarly, aryllead triacetates have been used for the C-arylation of 4-hydroxy-1-benzopyran-2-ones, demonstrating a method for forming carbon-aryl bonds adjacent to a hydroxylated ring system. researchgate.net
Formation of Ethers and Esters
As discussed, ether formation is a primary outcome of alkylating the phenolic hydroxyl group. mdpi.comsmolecule.com This transformation is not only a synthetic goal in itself but is also a common strategy for protecting the hydroxyl group. libretexts.org
Esterification of the phenolic hydroxyl group involves its reaction with a carboxylic acid or, more commonly, a more reactive acylating agent like an acid chloride or anhydride. pearson.comlibretexts.org This reaction is typically catalyzed by a base or an acid. Given that this compound already contains a highly reactive acyl bromide, selective esterification of the phenol without side reactions at the acyl bromide is challenging. A more practical approach involves protecting the acyl bromide functionality (or having it present as a less reactive carboxylic acid) before proceeding with the esterification of the hydroxyl group. The Fischer esterification, reacting a carboxylic acid with an alcohol under acidic conditions, is a classic method for forming esters. libretexts.org
Table 2: Derivatization Reactions of Phenolic Hydroxyl Groups
| Reaction Type | Reagents | Product Type | General Conditions | Reference |
|---|---|---|---|---|
| Hydroxy Alkylation | Ethylene carbonate, TBAI | Phenoxy diol | Elevated temperature (e.g., 110 °C) | mdpi.com |
| Williamson-Ether Synthesis | Dihalide, Base | Dimerized ether | Reflux in ethanol | mdpi.com |
| Esterification | Carboxylic acid, Acid catalyst | Ester | Acid-catalyzed nucleophilic acyl substitution | libretexts.org |
| Saponification (Ester Hydrolysis) | Aqueous base (e.g., NaOH) | Carboxylic acid + Alcohol | Nucleophilic acyl substitution | libretexts.org |
Protective Group Strategies in Multi-Step Syntheses
In multi-step syntheses involving bifunctional molecules like this compound, protecting groups are essential tools to ensure chemoselectivity. numberanalytics.comorganic-chemistry.org A protecting group temporarily masks a reactive functional group, preventing it from participating in a reaction, and can be removed later in the synthetic sequence. organic-chemistry.org
For the phenolic hydroxyl group, several protecting groups are commonly used:
Benzyl (Bn) ethers: Formed by reacting the phenol with benzyl bromide in the presence of a base. They are stable to a wide range of conditions but can be removed by hydrogenolysis (H₂ gas with a palladium catalyst). libretexts.orgfiveable.me
Silyl (B83357) ethers (e.g., TMS, TBDMS): Formed using silyl chlorides like trimethylsilyl (B98337) chloride. They are readily cleaved by fluoride (B91410) sources (like TBAF) or acidic conditions. fiveable.me
Acetyl (Ac) or Benzoyl (Bz) esters: Formed by acylation of the phenol. These are stable under acidic conditions but can be removed by base-catalyzed hydrolysis. libretexts.org
An effective protection strategy often relies on "orthogonality," where different protecting groups in the same molecule can be removed selectively under different conditions. numberanalytics.comorganic-chemistry.org For example, a molecule could have a silyl ether protecting a phenol (removed by fluoride) and a Boc group protecting an amine (removed by acid), allowing for independent manipulation of each functional group. fiveable.me The choice of protecting group must consider its stability under the planned reaction conditions and the ease of its removal without affecting other parts of the molecule. numberanalytics.com
Role As a Key Synthetic Intermediate in Complex Molecule Construction
Precursor in Non-Polymeric Organic Synthesis
In the realm of non-polymeric organic synthesis, 4-Hydroxybenzoyl bromide serves as a fundamental building block. The electrophilic carbonyl carbon of the acyl bromide is susceptible to nucleophilic attack, while the phenolic hydroxyl group can be derivatized or can influence the electronic properties of the aromatic ring.
Synthesis of Advanced Building Blocks for Chemical Research
The unique structure of this compound allows it to be a precursor for more complex, multifunctional molecules used in chemical research. The acyl bromide functionality is highly reactive towards nucleophiles such as alcohols, amines, and thiols, leading to the formation of esters, amides, and thioesters, respectively. This reaction introduces the 4-hydroxyphenyl ketone moiety into a new molecule.
Simultaneously, the phenolic hydroxyl group can undergo various reactions, such as etherification. For example, it can be reacted with alkyl halides to form ethers. This orthogonality allows for a stepwise synthetic strategy where one functional group is reacted while the other is preserved for a subsequent transformation. Often, the hydroxyl group may require protection (e.g., as a silyl (B83357) ether or benzyl (B1604629) ether) before reaction at the acyl bromide to prevent unwanted side reactions, followed by a deprotection step.
This strategic potential makes it a key starting material for creating advanced building blocks. For instance, derivatives of this compound are instrumental in synthesizing complex molecules for biochemical research and drug development. The ability to introduce the 4-hydroxybenzoyl group is crucial for creating compounds that exhibit specific biological activities. biosynth.com For example, the related compound 4-hydroxybenzyl alcohol is used to introduce initiating sites for atom transfer radical polymerization (ATRP), a controlled polymerization technique. mdpi.com This highlights the utility of the 4-hydroxy-substituted benzyl core in creating functional initiators.
Research on oxidation-sensitive polymers has utilized related building blocks like 4-(hydroxymethyl)phenyl boronic acid, which degrades to 4-hydroxybenzyl alcohol, demonstrating the importance of this structural motif in designing smart materials. nsf.gov
Pathways to Polycyclic Aromatic Compounds and Heterocycles
The 4-hydroxybenzoyl moiety is a common feature in various heterocyclic and polycyclic aromatic compounds, many of which possess significant biological or material properties. This compound serves as a key reagent for introducing this structural unit into cyclic systems.
One major application is in the synthesis of oxygen-containing heterocycles like isocoumarins and furocoumarins. scholarsresearchlibrary.comrsc.org Research has shown the synthesis of 3-(4'-hydroxybenzoyl)-4-methylisocoumarin, a key intermediate that can be further modified. scholarsresearchlibrary.com The synthesis of such compounds often involves the acylation of a suitable substrate, a reaction for which this compound is an ideal, albeit highly reactive, acylating agent. In the synthesis of furo[3,2-c]coumarins, an intramolecular decarboxylative functionalization proceeds through an α-bromo carbonyl intermediate, underscoring the role of bromo-carbonyl compounds in building complex heterocyclic systems. rsc.org
Another significant pathway involves the synthesis of nitrogen-containing heterocycles.
Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives, which are used as photostabilizers for polymers, often starts from 4-hydroxybenzohydrazide. gsconlinepress.comgsconlinepress.com This key precursor, containing the 4-hydroxybenzoyl group, can be synthesized from this compound by reaction with hydrazine (B178648).
Quinazolinones: The natural product 2-(4-hydroxybenzyl)quinazolin-4(3H)-one and the drug NU1025 have been synthesized through various methods. researchgate.net The construction of the quinazolinone core often involves the condensation of an anthranilamide derivative with a molecule providing the second carbon atom of the new ring. A derivative of this compound could serve as this key component.
The table below summarizes representative pathways where the 4-hydroxybenzoyl group is incorporated into heterocyclic structures.
| Target Heterocycle | Key Precursor Containing 4-Hydroxybenzoyl Moiety | Potential Role of this compound | Citation(s) |
| Isocoumarins | 3-(4'-hydroxybenzoyl)isocoumarin | Acylating agent to introduce the hydroxybenzoyl group. | scholarsresearchlibrary.com |
| 1,2,4-Triazoles | 4-hydroxybenzohydrazide | Starting material to react with hydrazine to form the hydrazide. | gsconlinepress.comgsconlinepress.com |
| Quinazolinones | 2-(4-hydroxybenzyl)quinazolin-4(3H)-one | Precursor for the side chain, introduced via acylation. | researchgate.net |
Application in Functional Materials Chemistry
In materials science, this compound is a valuable monomer or precursor for creating functional polymers and advanced materials. Its ability to be incorporated into polymer backbones or as pendant groups allows for the precise tuning of material properties.
Monomer for Specialty Polymer Synthesis (e.g., Polyether Ketones)
High-performance polymers like poly(aryl ether ketone)s (PAEKs) are prized for their thermal stability and mechanical strength. A key monomer for the production of certain polyether ketones is 1,4-bis(4-hydroxybenzoyl)benzene. google.comgoogle.com Patented industrial processes describe the synthesis of this monomer from 1,4-bis(4-halobenzoyl)benzene, where the halogen can be fluorine, chlorine, or bromine. google.comgoogle.com In these syntheses, the aryl halide is reacted with a hydroxide (B78521) source under high temperatures to replace the halogens with hydroxyl groups.
While this established route starts with a halogen on the benzene (B151609) ring, this compound represents a conceptually important precursor for synthesizing such monomers. For example, a Friedel-Crafts acylation reaction between this compound (with the phenol (B47542) group protected) and a suitable aromatic substrate could be envisioned to construct the diaryl ketone backbone of the monomer. The synthesis of various aromatic poly(ether ketone)s often relies on the nucleophilic substitution reaction between an activated dihalide and a bisphenolate, highlighting the importance of the ketone and phenol functionalities present in precursors related to this compound. researchgate.net
Incorporation into Polymer Backbones for Property Modulation
The incorporation of specific functional groups into a polymer's structure is a key strategy for modulating its physical and chemical properties. The 4-hydroxybenzoyl group, when attached to a polymer, can impart desirable characteristics such as antioxidant activity, thermal stability, and altered solubility.
A clear example of this is the covalent immobilization of hindered phenol groups onto polymer backbones to act as antioxidants. mdpi.com In one study, a complex molecule, 3,5-di-tert-butyl-4-hydroxybenzoyl-2,2,6,6-tetramethylpiperidine-1-oxyl radical (BHB-T), was synthesized and grafted onto an ethylene/α-olefin copolymer. The synthesis of this functional molecule involved the conversion of 3,5-di-tert-butyl-4-hydroxybenzoic acid into its highly reactive acyl chloride, which was then coupled with another molecule. mdpi.com this compound, as a reactive acyl halide, could be used in a similar fashion to attach the 4-hydroxybenzoyl moiety to polymers containing nucleophilic side chains (e.g., hydroxyl or amine groups), thereby enhancing their performance and durability. This approach allows for property modulation by introducing new functionalities along the polymer chain. rsc.org
The table below details the functional groups of this compound and their application in polymer modification.
| Functional Group | Reaction Type | Application in Polymer Chemistry | Desired Property Modulation |
| Acyl Bromide | Acylation (Esterification/Amidation) | Grafting onto polymers with -OH or -NH2 groups. | Introduction of antioxidant, UV-absorbing, or other functional moieties. |
| Phenolic Hydroxyl | Etherification | Reaction with electrophilic sites on a polymer backbone. | Altering solubility, increasing thermal stability, providing a site for further modification. |
Synthesis of Dyes and Pigments for Advanced Applications
The 4-hydroxybenzoyl structure is a component of certain classes of dyes and pigments. The synthesis of organic dyes often involves the coupling of various aromatic intermediates. epa.govdavuniversity.org Benzophenone-based structures, for instance, are used in some dye syntheses. researchgate.net These structures are typically formed via a Friedel-Crafts acylation, where an acyl halide reacts with an aromatic ring.
This compound can serve as the acylating agent in such a reaction to produce a 4-hydroxybenzophenone (B119663) derivative. This derivative can then be further modified or coupled to create a larger, conjugated system characteristic of a dye molecule. The hydroxyl group is a powerful auxochrome, a group that can modify the color and intensity of a chromophore. Its presence on the benzophenone (B1666685) skeleton can be used to tune the final color of the dye and improve its affinity for certain fabrics. scirp.org Therefore, this compound is a potential key intermediate in the synthesis of specialized dyes for advanced applications, including solvent dyes and pigments for printing. researchgate.net
Advanced Spectroscopic and Structural Characterization Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4-Hydroxybenzoyl bromide and its associated chemical species. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms.
¹H NMR and ¹³C NMR Chemical Shift Analysis of Reaction Intermediates and Derivatives
While specific experimental data for this compound is not extensively published, the expected chemical shifts for its protons (¹H) and carbons (¹³C) can be predicted based on the analysis of structurally similar compounds like benzoyl bromide and 4-hydroxybenzoic acid. acs.orgcdnsciencepub.com The electron-withdrawing nature of the carbonyl bromide group and the electron-donating nature of the hydroxyl group have opposing effects on the aromatic ring's electron density, leading to a distinct pattern of chemical shifts.
The protons on the benzene (B151609) ring would appear as two distinct doublets, characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the hydroxyl group (H3/H5) are expected to be shifted upfield compared to those ortho to the acyl bromide group (H2/H6) due to the shielding effect of the hydroxyl group.
Similarly, in the ¹³C NMR spectrum, the carbon attached to the hydroxyl group (C4) would be significantly shifted downfield. The carbonyl carbon (C=O) would appear at a very downfield position, typical for acyl halides. Computational studies on similar benzoyl compounds have shown good correlation between calculated and experimental chemical shifts, which can be a valuable tool in assigning spectra for compounds like this compound. slideshare.net
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | - | ~132 |
| C2/C6 | ~7.9 - 8.1 | ~131 - 133 |
| C3/C5 | ~6.9 - 7.1 | ~115 - 117 |
| C4 | - | ~160 - 163 |
| C=O | - | ~165 - 168 |
| O-H | Variable, broad | - |
Note: These are estimated values. Actual shifts can vary based on solvent and experimental conditions.
The analysis of reaction intermediates and derivatives is also facilitated by NMR. For instance, during the synthesis of this compound from 4-hydroxybenzoic acid, the disappearance of the carboxylic acid proton signal and shifts in the aromatic region can be monitored. cdnsciencepub.com Furthermore, in derivatives where the hydroxyl group is protected, significant changes in the chemical shifts of the nearby aromatic protons and carbons are observed, which aids in confirming the success of the protection reaction. google.com
2D NMR Techniques (COSY, HMBC, HSQC) for Elucidation of Complex Structures
For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives of this compound, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy) : This experiment establishes correlations between coupled protons. For this compound, it would show a clear correlation between the adjacent aromatic protons (H2/H6 and H3/H5), confirming the para-substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons directly to the carbons they are attached to. It would definitively link the proton signals at ~7.9-8.1 ppm to the C2/C6 carbons and the protons at ~6.9-7.1 ppm to the C3/C5 carbons. nist.govsigmaaldrich.cn
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying quaternary carbons (those without attached protons). For instance, correlations would be expected from the H2/H6 protons to the carbonyl carbon (C=O) and the C4 carbon. Similarly, the H3/H5 protons would show correlations to the C1 and C4 carbons. These correlations provide a complete and robust confirmation of the molecular framework. mdpi.comresearchgate.net
These 2D NMR methods are routinely used to establish the structure of complex natural products and synthetic molecules containing benzoyl moieties. mdpi.comuchile.cl
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups and bonding arrangements within a molecule by probing its vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification in Reaction Monitoring
FTIR spectroscopy is an essential tool for identifying the key functional groups in this compound. The spectrum would be dominated by characteristic absorption bands. The most prominent band would be the carbonyl (C=O) stretch of the acyl bromide, which is expected to appear at a high frequency, typically in the range of 1750-1785 cm⁻¹, a region higher than that for benzoic acids due to the electronegativity of the bromine atom. researchgate.net
Another key feature is the broad absorption band corresponding to the hydroxyl (O-H) group stretch, typically found between 3200-3600 cm⁻¹. The C-Br stretching vibration would be observed in the fingerprint region, usually below 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
FTIR is highly effective for reaction monitoring. For example, during the conversion of 4-hydroxybenzoic acid to this compound, one can monitor the disappearance of the broad carboxylic acid O-H stretch (which overlaps the C-H region) and the shift of the carbonyl band from the acid (~1680-1710 cm⁻¹) to the higher frequency of the acyl bromide. researchgate.netnih.gov
Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200 - 3600 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=O (acyl bromide) | Stretching | 1750 - 1785 (strong) |
| C=C (aromatic) | Stretching | 1500 - 1600 |
| C-O | Stretching | 1200 - 1300 |
| C-Br | Stretching | 500 - 650 |
Raman Spectroscopy for Structural Conformation Analysis
Raman spectroscopy complements FTIR by providing information on molecular vibrations. While strong IR bands arise from vibrations that cause a large change in the dipole moment, strong Raman bands result from vibrations that cause a significant change in polarizability. For this compound, the symmetric stretching of the benzene ring and the C=O and C-Br bonds are expected to be prominent in the Raman spectrum.
Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. For this compound, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight (185.02 g/mol for C₇H₅BrO). A key feature would be the characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Fragmentation analysis provides structural information. The most likely fragmentation pathway would involve the loss of the bromine radical (•Br) to form the 4-hydroxybenzoyl cation, which would be a very stable acylium ion. Subsequent fragmentation could involve the loss of carbon monoxide (CO).
Expected Mass Spectrometry Fragmentation for this compound
| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |
|---|---|---|---|
| [C₇H₅BrO]⁺ | 184 | 186 | Molecular Ion |
| [C₇H₅O₂]⁺ | 121 | 121 | Loss of •Br |
| [C₆H₅O]⁺ | 93 | 93 | Loss of •Br and CO |
In the context of reaction monitoring, MS can be used to track the consumption of starting materials and the formation of products and byproducts. For instance, liquid chromatography-mass spectrometry (LC-MS) could be employed to monitor the conversion of 4-hydroxybenzoic acid to this compound and to detect any potential side products, such as hydrolyzed benzoic acid. researchgate.net
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of a compound's elemental composition by measuring its mass with very high accuracy. mdpi.com Unlike low-resolution mass spectrometry, which measures nominal mass, HRMS can distinguish between ions that differ in mass by as little as 0.0001 atomic mass units. muohio.edu This precision allows for the calculation of a unique elemental formula. mdpi.com
For this compound (C₇H₅BrO₂), HRMS would be used to measure the exact mass of its molecular ion. The presence of bromine is particularly significant, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.7% and 49.3%, respectively). muohio.edu This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass units (the M+ and M+2 peaks), which is a clear indicator for the presence of a single bromine atom in the molecule. muohio.edu
The theoretically calculated exact masses for the two major isotopic molecular ions of this compound are presented below. An HRMS measurement confirming these masses would provide strong evidence for the compound's elemental formula, C₇H₅BrO₂.
| Isotopologue Formula | Isotope Composition | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| C₇H₅⁷⁹BrO₂ | Carbon-12, Hydrogen-1, Bromine-79, Oxygen-16 | 199.94727 |
| C₇H₅⁸¹BrO₂ | Carbon-12, Hydrogen-1, Bromine-81, Oxygen-16 | 201.94522 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by studying its fragmentation patterns. mdpi.com In an MS/MS experiment, a specific ion of interest, known as the precursor ion, is selected in the first stage of mass analysis. unt.edu This precursor ion is then subjected to fragmentation, typically through collision-induced dissociation (CID) with an inert gas like argon. unt.edu The resulting fragment ions, or product ions, are then analyzed in a second stage, providing detailed information about the precursor's structure. mdpi.comuni-saarland.de
For this compound, the molecular ions ([C₇H₅BrO₂]⁺˙) would be selected as the precursor ions. Based on general fragmentation principles in organic mass spectrometry, several fragmentation pathways can be predicted. The energy deposited during ionization can cause the molecular ion to break apart in predictable ways, often favoring the formation of stable cations and neutral radicals. uni-saarland.de
Key predicted fragmentation pathways for this compound include:
Loss of a Bromine Radical: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), leading to the formation of the 4-hydroxybenzoyl cation.
Loss of Carbon Monoxide: Following or preceding other fragmentations, the loss of a neutral carbon monoxide (CO) molecule from the benzoyl structure is a common pathway.
Formation of the Phenyl Cation: Subsequent fragmentation could lead to the formation of a hydroxyphenyl cation through the loss of the carbonyl group.
These fragmentation patterns provide a structural fingerprint of the molecule.
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Plausible Ion Structure |
|---|---|---|---|
| 200 / 202 | 121 | •Br | [HOC₆H₄CO]⁺ (4-hydroxybenzoyl cation) |
| 200 / 202 | 172 / 174 | CO | [HOC₆H₄Br]⁺˙ (4-bromophenol radical cation) |
| 121 | 93 | CO | [HOC₆H₄]⁺ (hydroxyphenyl cation) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com The technique works by directing a beam of X-rays onto a single crystal. The crystal diffracts the X-rays into a specific pattern of spots, which can be mathematically analyzed to produce a detailed model of the atomic structure, including exact bond lengths, bond angles, and torsional angles. anton-paar.com This provides unequivocal proof of molecular structure and conformation in the solid state.
Analysis of Molecular Conformation and Intermolecular Interactions
While a specific crystal structure for this compound is not available in the cited literature, its molecular structure allows for the prediction of key conformational features and intermolecular interactions based on studies of similar halogenated and hydroxylated compounds. researchgate.netmdpi.comnih.gov
Molecular Conformation: The core of the molecule consists of a planar phenyl ring. The acyl bromide and hydroxyl groups are attached to this ring. It is expected that the carbonyl group (C=O) and the phenyl ring will be largely coplanar to maximize resonance stabilization.
Intermolecular Interactions: The solid-state packing of this compound would be governed by a combination of non-covalent interactions, with hydrogen and halogen bonds being the most significant.
Hydrogen Bonding: The phenolic hydroxyl group (-OH) is a potent hydrogen bond donor. The carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. Therefore, strong intermolecular O-H···O=C hydrogen bonds are expected to be a dominant feature in the crystal packing, potentially leading to the formation of dimers or extended chains. nih.govmdpi.com
Halogen Bonding: The bromine atom attached to the aromatic ring can act as a halogen bond donor. mdpi.com It can form directional interactions with Lewis basic sites, such as the carbonyl oxygen or hydroxyl oxygen of a neighboring molecule (C-Br···O). researchgate.net These interactions, while typically weaker than classical hydrogen bonds, are highly directional and play a crucial role in guiding the assembly of molecules in the crystal lattice. rsc.org
π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, further stabilizing the crystal structure.
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bond | Hydroxyl group (O-H) | Carbonyl Oxygen (C=O) | Primary interaction, likely forming chains or dimers. nih.gov |
| Halogen Bond | Aryl Bromine (C-Br) | Carbonyl Oxygen (C=O) or Hydroxyl Oxygen (O-H) | Directional interaction contributing to the overall 3D architecture. researchgate.netmdpi.com |
| π-π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | Stabilizes packing of aromatic cores. |
Crystal Engineering and Supramolecular Assembly
Crystal engineering is the design and synthesis of functional solid-state structures by controlling intermolecular interactions. rsc.orgnumberanalytics.com It utilizes the principles of supramolecular chemistry, which focuses on the non-covalent bonding between molecules, to create well-defined, multi-molecular assemblies. numberanalytics.com
In the context of this compound, the functional groups act as reliable "supramolecular synthons"—structural units that can be predictably joined by intermolecular interactions. The hydroxyl and carbonyl groups can reliably form O-H···O hydrogen bonds, while the bromo group can participate in C-Br···O halogen bonds.
The interplay between these different interactions allows for the rational design of specific crystal architectures. acs.org For instance:
Strong O-H···O hydrogen bonding could be used to assemble the molecules into one-dimensional chains or two-dimensional sheets.
The more directional, though weaker, C-Br···O halogen bonds could then be used to link these primary assemblies into a complete three-dimensional network. rsc.org
By understanding and manipulating the hierarchy and competition between these hydrogen and halogen bonds, it is possible to engineer crystals with specific topologies and, consequently, desired physical properties. rsc.orgrsc.org The ability of this compound to act as both a hydrogen and halogen bond donor makes it a potentially valuable building block for the construction of complex supramolecular assemblies. ucr.edu
It appears that there is a significant lack of publicly available, specific computational and theoretical research focused solely on this compound. Extensive searches for scholarly articles and data pertaining to Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, computational reaction mechanism elucidation, and Molecular Dynamics (MD) simulations for this particular compound did not yield the detailed research findings required to populate the requested sections.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed data tables and research findings strictly adhering to the provided outline for this compound at this time. The scientific community's published research, as accessible through broad searches, does not appear to cover these specific computational investigations for this molecule in depth.
Computational and Theoretical Investigations of 4 Hydroxybenzoyl Bromide
Molecular Dynamics (MD) Simulations of Interactions
Studies of Solvation and Diffusion
The behavior of 4-hydroxybenzoyl bromide in a solvent is critical for its reactivity, stability, and transport properties. Computational models can simulate these phenomena, providing insights that are often difficult to obtain through experimental means alone.
Solvation Models: The process of solvation, where solute molecules are stabilized by solvent molecules, can be modeled using several computational techniques. These models can predict properties such as solvation free energy, which indicates how favorably a compound dissolves in a particular solvent.
Continuum Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.comwisc.edu This approach is computationally efficient and is often used to obtain initial estimates of solvation energies and to model the influence of the solvent on molecular properties and reactivity. mdpi.comwisc.edu For a molecule like this compound, these models could be used to predict its solubility in a range of solvents, from polar protic (like water or ethanol) to aprotic (like acetonitrile (B52724) or dimethylformamide).
Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation. This is typically performed using Quantum Mechanics/Molecular Mechanics (QM/MM) methods or full molecular dynamics (MD) simulations. The QM/MM approach would treat the this compound molecule with a high level of theory (Quantum Mechanics) while the surrounding solvent molecules are treated with a more computationally efficient method (Molecular Mechanics). researchgate.net This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of this compound and water molecules, or dipole-dipole interactions with polar aprotic solvents.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the solvation shell around this compound. uah.es These simulations can reveal the preferred orientation of solvent molecules and the structure of the first and second solvation shells. For instance, in aqueous solutions, MD simulations could illustrate the hydrogen bond network involving the phenolic hydroxyl group and the carbonyl oxygen.
Diffusion Studies: Computational methods can also be used to estimate the diffusion coefficient of this compound in various media. The diffusion coefficient is a measure of the rate at which a substance moves through a particular medium and is influenced by factors such as the size and shape of the molecule, its interactions with the solvent, and the viscosity of the medium. While direct computational studies on the diffusion of this compound are not available, methodologies applied to similar compounds in polymeric matrices or solutions provide a framework for how such an investigation would be conducted. mdpi.com
The following table illustrates the types of data that could be generated from computational studies on the solvation of a molecule like this compound in different solvents. The values are hypothetical and for illustrative purposes only.
| Solvent | Dielectric Constant | Predicted Solvation Free Energy (kcal/mol) | Predicted Diffusion Coefficient (x 10⁻⁵ cm²/s) |
| Water | 78.4 | -8.5 | 1.2 |
| Methanol | 32.7 | -7.2 | 1.8 |
| Acetonitrile | 37.5 | -6.5 | 2.5 |
| Dichloromethane (B109758) | 8.9 | -4.1 | 3.1 |
Table 1: Hypothetical Computational Data for this compound in Various Solvents
Interactions with Surrounding Chemical Environments
The reactivity and function of this compound are dictated by its interactions with other molecules in its environment. Computational chemistry offers a suite of tools to probe these interactions in detail.
Intermolecular Interaction Analysis: Theoretical methods are employed to identify and quantify the non-covalent interactions that govern how this compound associates with other molecules. These interactions include hydrogen bonds, halogen bonds, and π-stacking.
Hydrogen Bonding: The phenolic hydroxyl group of this compound can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine the geometry and strength of these hydrogen bonds with various partners. nih.gov
Halogen Bonding: The bromine atom in this compound can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophile. Computational models can predict the strength and directionality of these interactions, which can be crucial in crystal engineering and molecular recognition.
π-Stacking: The aromatic ring of this compound can engage in π-stacking interactions with other aromatic systems. These interactions are important in the packing of molecules in the solid state and in interactions with biological macromolecules.
Computational Tools for Interaction Analysis: Several computational techniques are used to analyze these interactions:
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be performed on the calculated electron density of a molecular complex to identify and characterize the chemical bonds and intermolecular interactions. researchgate.net It can provide quantitative data on the strength and nature of interactions like hydrogen and halogen bonds.
Natural Bond Orbital (NBO) Analysis: NBO analysis examines the delocalization of electron density between orbitals, providing insights into donor-acceptor interactions that constitute non-covalent bonds. nih.gov For this compound, NBO analysis could quantify the charge transfer that occurs during hydrogen or halogen bonding.
Molecular Electrostatic Potential (MEP) Surfaces: MEP surfaces are visual representations of the electrostatic potential on the surface of a molecule. They allow for the qualitative prediction of where a molecule is likely to engage in electrophilic or nucleophilic interactions. For this compound, the MEP would show negative potential around the carbonyl oxygen and the hydroxyl oxygen, and a positive potential on the hydrogen of the hydroxyl group and potentially a region of positive potential on the bromine atom (the σ-hole).
The table below summarizes the types of intermolecular interactions that could be computationally investigated for this compound and the methods used for their analysis.
| Interaction Type | Potential Interacting Partner | Computational Method | Predicted Interaction Energy (kcal/mol) |
| Hydrogen Bond (Donor) | Water, Ammonia, Carbonyl group | DFT, MP2, QTAIM | -3 to -8 |
| Hydrogen Bond (Acceptor) | Water, Alcohols | DFT, MP2, QTAIM | -2 to -5 |
| Halogen Bond | Lewis bases (e.g., Pyridine) | DFT, MP2, MEP | -1 to -4 |
| π-Stacking | Benzene (B151609), Indole | DFT with dispersion correction | -1 to -3 |
Table 2: Predicted Intermolecular Interactions for this compound
Catalytic Aspects in Chemical Transformations Involving 4 Hydroxybenzoyl Bromide
The reactivity of the acyl bromide and the phenolic hydroxyl group in 4-hydroxybenzoyl bromide makes it a molecule of interest in various catalytic transformations. Its structural motifs are found in biological pathways, and its chemical functionalities are amenable to established catalytic synthetic methods. This section explores the catalytic dimensions of reactions involving the 4-hydroxybenzoyl moiety, from enzyme-catalyzed processes to synthetic applications using phase transfer, homogeneous, and heterogeneous catalysis.
Future Research Directions and Emerging Applications
Development of Novel Green Synthetic Routes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of hazardous substances and the use of sustainable processes. Research into the synthesis of 4-Hydroxybenzoyl bromide and its precursors is increasingly aligned with these goals.
A significant area of development is the microbial synthesis of its precursor, 4-hydroxybenzoic acid (4HBA), from renewable feedstocks. Researchers have successfully engineered Escherichia coli to produce 4HBA from bio-based L-tyrosine through a coenzyme-A (CoA)-free multi-enzyme cascade. researchgate.netnih.gov This biocatalytic approach offers a sustainable alternative to traditional petrochemical routes. In one study, this whole-cell biocatalysis method yielded over 85% conversion of L-tyrosine to 4HBA. researchgate.net
Furthermore, greener methods for the subsequent bromination step are being explored. A notable green chemistry approach to synthesizing 4-hydroxybenzyl bromide (4-(bromomethyl)phenol) avoids the use of hazardous elemental bromine. Instead, it generates the bromine cation (Br⁺) in situ using a combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂), with water being the only byproduct. Other sustainable strategies, such as solvent-free synthesis via mechanochemical grinding, have been proposed for analogous compounds and could be adapted for this compound production.
| Parameter | Traditional Method | Green Chemistry Approach |
| Brominating Agent | Elemental Bromine (Br₂) | HBr / H₂O₂ (in situ Br⁺ generation) |
| Precursor Source | Petrochemical-based | Renewable (e.g., L-tyrosine via biocatalysis) nih.gov |
| Byproducts | Potentially hazardous bromine-containing waste | Water |
| Solvent Use | Often reliant on organic solvents like acetic acid | Potential for solvent-free mechanochemistry |
This table provides a comparative overview of traditional versus emerging green synthetic routes relevant to this compound.
Exploration of Unconventional Reaction Pathways
Beyond improving existing synthetic methods, researchers are exploring entirely new ways to use this compound in unconventional reaction pathways. These novel methods aim to build complex molecules with greater efficiency and selectivity.
One of the most promising areas is the use of enzymatic cascades. Multi-enzyme systems, like those used to produce 4HBA, can be extended to create derivatives such as 4-hydroxybenzyl alcohol, a close relative of this compound. nih.gov Such biocatalytic routes operate under mild conditions and exhibit high specificity, avoiding the need for protecting groups and reducing side reactions.
Additionally, the application of transition-metal catalysis and metal-free cascade reactions opens new possibilities. mdpi.com Methodologies developed for the synthesis of complex heterocyclic structures like benzofurans, which can involve intramolecular cyclization of phenol (B47542) derivatives, could be adapted for this compound. mdpi.com These pathways can lead to the rapid construction of molecular complexity from simple starting materials. Research into radical nucleophilic substitution reactions also presents alternative, non-chain reaction pathways that deviate from classical mechanisms. sit.edu.cn
| Pathway Type | Description | Potential Advantage | Relevant Research |
| Enzymatic Cascade | Multi-enzyme, one-pot synthesis from a simple precursor. | High selectivity, mild conditions, environmentally friendly. | Synthesis of 4-hydroxybenzoic acid and derivatives from L-tyrosine. nih.gov |
| Transition-Metal Catalysis | Use of metals (e.g., Rhodium, Palladium) to catalyze novel bond formations. | High efficiency, ability to form complex C-C and C-O bonds. | Synthesis of benzofurans via C-H activation and annulation. mdpi.com |
| Radical Nucleophilic Substitution | Non-chain reaction mechanisms involving radical intermediates. | Access to unique reactivity and products not achievable via standard SN2 pathways. | Discussion of alternative mechanisms to classical radical chain reactions. sit.edu.cn |
This table outlines various unconventional reaction pathways being explored for compounds structurally related to this compound.
Integration into Advanced Analytical Probes
The unique structure of the 4-hydroxybenzyl moiety makes it an excellent candidate for incorporation into advanced analytical probes, particularly for biological applications. The development of "smart" probes that respond to specific biological analytes or activities with a detectable signal is a major area of future research.
A key example is the rational design of a near-infrared (NIR) fluorescent probe, CYBA, for monitoring the activity of butyrylcholinesterase (BChE), an important enzyme biomarker. nih.gov In this system, the 4-hydroxybenzoyl group acts as a quencher for the fluorophore. Upon enzymatic hydrolysis by BChE, the probe releases 4-hydroxybenzyl alcohol, which restores the fluorophore's NIR signal in a "turn-on" fashion. nih.gov This strategy allows for the real-time imaging of endogenous BChE activity in living cells with high sensitivity and selectivity. nih.gov
The probe demonstrated excellent performance characteristics, including a low limit of detection (0.009 U/mL) and high stability in complex biological samples like human plasma, with recovery rates between 97.51% and 104.01%. nih.gov This successful application paves the way for designing other probes based on the 4-hydroxybenzyl scaffold for detecting a wide range of enzymes and biomarkers. nih.govmdpi.com
| Probe Feature | Description | Finding |
| Probe Name | CYBA | A near-infrared fluorescent probe for Butyrylcholinesterase (BChE). nih.gov |
| Mechanism | BChE-mediated hydrolysis of the probe releases 4-hydroxybenzyl alcohol, causing a "turn-on" fluorescence response. nih.gov | The fluorescence intensity showed a linear relationship with enzyme concentrations from 0–1.5 U/mL. nih.gov |
| Limit of Detection (LOD) | 0.009 U/mL | The probe is highly sensitive for detecting BChE activity. nih.gov |
| Application | Real-time imaging of endogenous BChE in living nerve-related cells and quantification in human plasma. nih.gov | Successfully used for cellular imaging and spike-and-recovery experiments in plasma. nih.gov |
This table summarizes the key features and research findings for an advanced analytical probe utilizing a 4-hydroxybenzyl moiety.
Applications in Next-Generation Materials Development
The functional groups within this compound make it a valuable monomer or precursor for the synthesis of next-generation materials, especially smart polymers and responsive materials. impactfactor.org These materials can change their physical or chemical properties in response to external stimuli like pH, temperature, or light. researchgate.net
Research has demonstrated the creation of novel pH-responsive polymers using derivatives of 4-hydroxybenzoic acid. rsc.org In one study, a polymer incorporating a 4-hydroxybenzoate (B8730719) monomer, poly[2-((methacryloyloxy)ethyl-3-chloro-4-hydroxybenzoate)-r-(glycerol methacrylate)], was synthesized. These polymers are unusual because they are hydrophilic under basic conditions but become hydrophobic upon acidification, with a pKa in the physiologically relevant range of 6.5–7.0. rsc.org This property makes them highly suitable for creating drug delivery nanovectors that can release their payload in the acidic microenvironments of tumors or specific cellular compartments. rsc.org
Furthermore, the 4-hydroxybenzyl structure is being investigated for its role in redox-responsive polymers. Copolyoxalates (CPOx) are smart polymers capable of accommodating small phenolic molecules, such as p-Hydroxybenzyl alcohol, within their backbone for targeted drug delivery to sites of inflammation. nih.gov The development of sustainable polyesters and polyurethanes from phenolic precursors like 4-hydroxybenzaldehyde (B117250) also highlights the potential of the core chemical structure in creating advanced, functional polymers. mdpi.com
| Material Type | Monomer/Precursor | Stimulus | Potential Application |
| pH-Responsive Polymer | 2-((methacryloyloxy)ethyl-3-chloro-4-hydroxybenzoate) rsc.org | pH | Drug delivery nanocarriers that release drugs in acidic environments (e.g., tumors). rsc.org |
| Redox-Responsive Copolyoxalate | p-Hydroxybenzyl alcohol nih.gov | Reactive Oxygen Species (ROS) | Systemic delivery of anti-inflammatory agents to disease sites. nih.gov |
| Sustainable Polyesters/Polyurethanes | 4-hydroxybenzaldehyde mdpi.com | N/A (Material Property) | Creation of bio-based and sustainable high-performance polymers. mdpi.com |
| Engineering Plastics | 1,4-bis(4-hydroxybenzoyl)benzene google.com | N/A (Material Property) | High-performance polyether ketones for engineering applications. google.com |
This table details the application of this compound and its derivatives in the development of next-generation smart and sustainable materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
